

Troubleshooting foaming issues in MDEA gas treating plants

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Compound of Interest

Compound Name: *N-Methyldiethanolamine*

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Technical Support Center: MDEA Gas Treating Plants

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address foaming issues in Methyldiethanolamine (MDEA) gas treating plants.

Troubleshooting Guide

Issue: Foaming in the Absorber or Regenerator

Foaming in amine plants can lead to reduced treating efficiency and increased operational costs.[1] Pure amine solutions do not typically form stable foams; the presence of contaminants is the primary cause.[2][3][4]

Symptoms:

- High Differential Pressure: A sudden increase in the pressure difference across the absorber or stripper columns.[4]
- Loss of Level: A noticeable drop in the amine level in the contactor or flash separator.[4]
- Amine Carryover: Presence of amine in downstream equipment or off-spec sweet gas.[2][4]
- Poor Amine Regeneration: Difficulty in stripping acid gases from the rich amine solution.[4]

Potential Causes and Solutions:

A systematic approach is crucial to identify the root cause of foaming. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause	Diagnostic Questions	Recommended Actions
Liquid Hydrocarbon Contamination	- Is there an efficient inlet separator upstream of the absorber?- Is the lean amine temperature at least 5-10°C warmer than the inlet gas to prevent hydrocarbon condensation?[5]	- Improve inlet gas separation.- Adjust lean amine temperature.- Install a liquid hydrocarbon coalescer.
Suspended Solids (e.g., Iron Sulfide)	- When were the mechanical filters last changed?- What is the solids content of the amine solution?	- Replace or clean mechanical filter elements (10-micron absolute or finer recommended).[2]- Consider the installation of a full-flow filtration system.
Amine Degradation Products	- Has the reboiler temperature exceeded 132°C?[6]- Are there signs of oxygen ingress in the system?	- Control reboiler temperature.- Perform a laboratory analysis to identify and quantify degradation products.[7][8][9]- Consider partial or complete solution replacement if degradation is severe.
Surfactants and External Contaminants	- Have there been any recent changes in upstream operations (e.g., use of new corrosion inhibitors, well-treating fluids)?- Is there a possibility of compressor lube oil carryover?	- Identify and eliminate the source of external contamination.- Utilize activated carbon filtration to remove soluble contaminants.[10]
Antifoam Overdosing	- Has antifoam been recently added?- Is the antifoam injection continuous or intermittent?	- Stop or reduce antifoam injection. Excessive use can stabilize foam.[3][5]- Use antifoams only as a temporary measure.[11]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I observe foaming?

The first step is to check the plant's operational parameters. Look for a sudden increase in differential pressure across the towers and a drop in liquid levels.^[4] These are the most immediate indicators of a foaming problem.

Q2: How can I test my amine solution for foaming tendency?

A simple and effective method is the "Foam Shake Test". While not a standardized ASTM method, it provides a quick qualitative assessment. A more quantitative approach is to use a method based on ASTM D892.

Q3: What are the key differences between foaming tendency and foam stability?

Foaming tendency refers to the amount of foam generated immediately after agitation or gas bubbling. Foam stability is the time it takes for the foam to collapse or break.^[4] A stable foam is more problematic in a gas treating plant.

Q4: Can activated carbon filtration always solve foaming issues?

Activated carbon is effective at removing soluble contaminants like surfactants and some amine degradation products.^[10] However, it will not remove suspended solids. Therefore, it is often used in conjunction with mechanical filtration. It's also important to note that activated carbon will also remove antifoaming agents.^[2]

Q5: When should I consider adding an antifoam agent?

Antifoam agents should be used as a temporary solution to manage a foaming event while the root cause is being investigated.^[11] Continuous or excessive use of antifoams can worsen the problem.^{[3][5]} It is recommended to test the effectiveness of an antifoam on a plant sample before introducing it into the system.^[4]

Experimental Protocols

1. Qualitative Foam Shake Test

This test provides a rapid visual indication of the foaming tendency and stability of an amine solution.

- Materials:
 - Two clean, clear glass jars or cylinders with screw-top lids (e.g., 500 mL or 1 L).
 - A sample of the suspect foaming amine solution.
 - A sample of clean, fresh MDEA solution of the same concentration for comparison.
- Procedure:
 - Fill each jar to approximately half its volume with the respective amine solution (one with the plant sample, one with the clean solution).
 - Securely fasten the lids.
 - Hold both jars and shake them vigorously for 30 seconds.
 - Place the jars on a level surface and immediately observe the initial foam height in each.
 - Start a timer and record the time it takes for the foam in each jar to completely dissipate (foam break time).
- Interpretation of Results:
 - A significant difference in the initial foam height or a much longer break time in the plant sample compared to the clean sample indicates the presence of foam-inducing contaminants.

2. Laboratory Evaluation of Activated Carbon Effectiveness

This procedure helps determine the effectiveness and required contact time of activated carbon for removing foam-causing contaminants from an amine solution.

- Materials:

- Contaminated MDEA solution from the plant.
- Granular activated carbon (the same type used in the plant's carbon filter).
- A series of beakers or flasks.
- A magnetic stirrer and stir bars.
- Filter paper and funnel.
- Equipment for the Foam Shake Test or a foam test apparatus based on ASTM D892.
- Procedure:
 - Set up a series of beakers, each containing the same volume of contaminated MDEA solution (e.g., 200 mL).
 - Add a predetermined amount of activated carbon to each beaker (e.g., 10 grams).
 - Stir the solutions at a constant rate.
 - At different time intervals (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours), stop the stirring in one of the beakers and filter the amine solution to remove the activated carbon.
 - Perform a foam test (either the shake test or a more quantitative method) on each of the treated samples and an untreated sample.
 - Record the foam height and break time for each sample.
- Data Presentation:

Contact Time with Activated Carbon	Initial Foam Height (mL)	Foam Break Time (seconds)
0 min (Untreated)		
15 min		
30 min		
1 hour		
2 hours		
4 hours		

- Interpretation:
 - A reduction in foam height and break time with an increase in contact time indicates that activated carbon is effective at removing the contaminants. The data can help determine the minimum required residence time for the plant's carbon filter.[\[10\]](#)

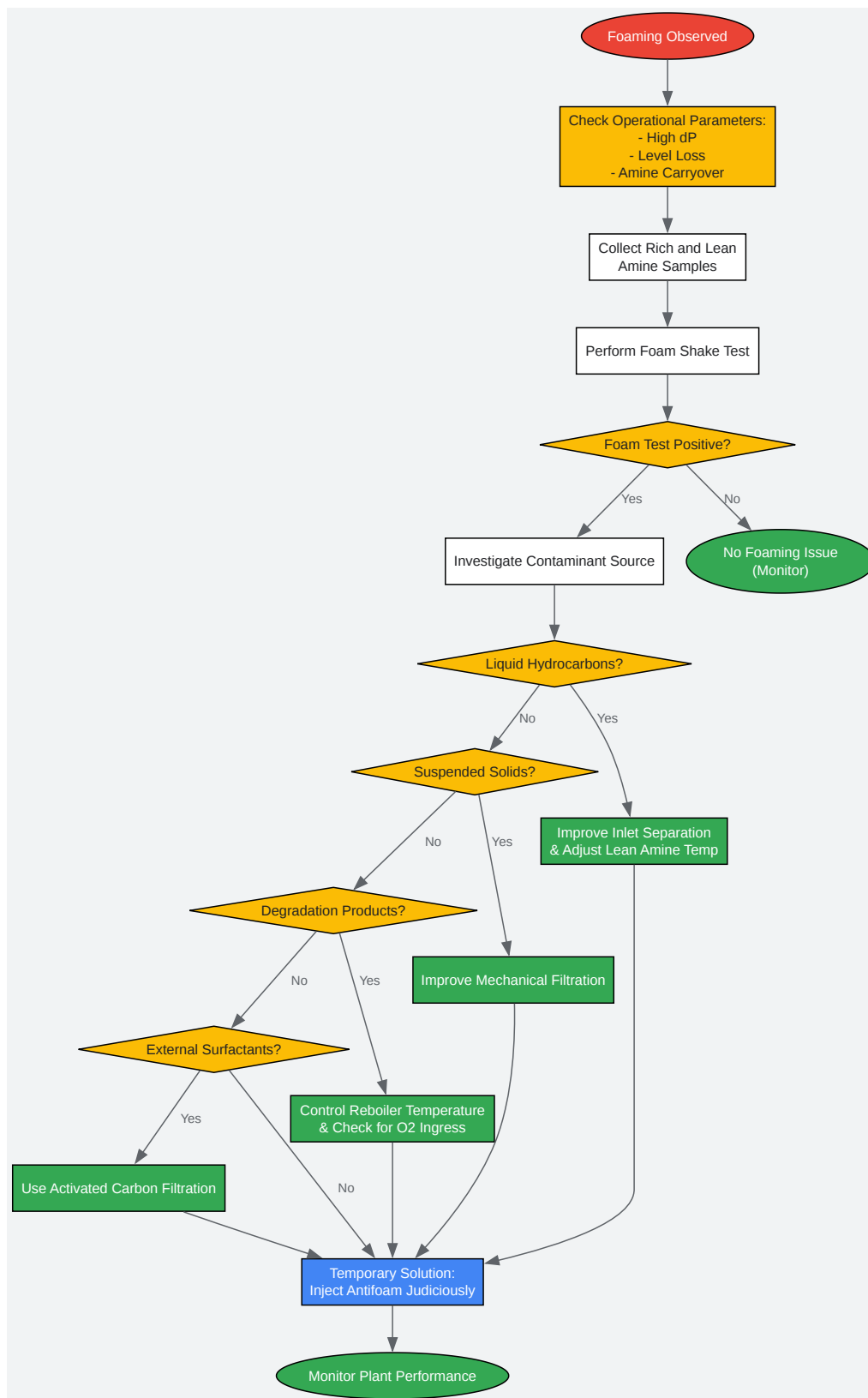
3. Contaminant Identification

Identifying the specific contaminants causing foaming is crucial for long-term solutions. The following analytical techniques are commonly employed:

- Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify organic contaminants such as hydrocarbons and amine degradation products.[\[8\]](#)[\[9\]](#)
- Ion Chromatography (IC): To detect and quantify heat-stable salts (HSS), which can contribute to foaming and corrosion.
- Inductively Coupled Plasma (ICP) or Atomic Absorption (AA): To measure the concentration of metal ions, such as iron, which can indicate corrosion and the presence of suspended iron sulfide.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting foaming issues in an MDEA gas treating plant.



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